5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride
Description
Structural Characterization and IUPAC Nomenclature
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyridine core substituted with a methyl group at the 5-position and a methoxy-piperidine moiety at the 2-position . The IUPAC name is derived as follows:
- Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.
- Substituents :
- 5-Methyl : A methyl group (–CH₃) at position 5.
- 2-(Piperidin-3-ylmethoxy) : A methoxy group (–O–CH₂–) linked to the piperidine ring at position 3.
- Hydrochloride salt : Formed via protonation of the piperidine nitrogen, yielding a chloride counterion.
The systematic IUPAC name is 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine hydrochloride .
Classification within Heterocyclic Chemistry
This compound belongs to two key heterocyclic classes:
- Pyridine Derivatives : Aromatic six-membered rings with one nitrogen atom, widely studied for their electronic and pharmacological properties .
- Piperidine Derivatives : Saturated six-membered rings with one nitrogen atom, prevalent in alkaloids and pharmaceuticals .
Its hybrid structure merges the aromaticity of pyridine with the conformational flexibility of piperidine, enabling unique physicochemical and biological interactions .
Table 1: Heterocyclic Classification
| Feature | Pyridine Component | Piperidine Component |
|---|---|---|
| Aromaticity | Aromatic | Non-aromatic (saturated) |
| Nitrogen Position | Position 1 | Position 3 (methoxy link) |
| Hybridization | sp² | sp³ |
Historical Context of Pyridine-Piperidine Hybrid Compounds
The synthesis of pyridine-piperidine hybrids emerged from advancements in heterocyclic chemistry during the mid-20th century. Key milestones include:
- 1950s : Development of reductive amination techniques for pyridine-to-piperidine conversions .
- 2000s : Catalytic asymmetric methods for functionalizing piperidine rings, enhancing stereochemical control .
- 2020s : Application of multicomponent reactions (MCRs) to streamline hybrid synthesis, as seen in recent piperidine-functionalized pyridine derivatives .
These hybrids are valued for their dual pharmacophoric roles, combining pyridine’s hydrogen-bonding capacity with piperidine’s metabolic stability .
Registry Information and Chemical Identifiers
Table 2: Key Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1185308-79-5 | |
| PubChem CID | 45786866 | |
| Molecular Formula | C₁₂H₁₉ClN₂O | |
| SMILES | CC1=CN=C(OCC2CCCNC2)C=C1.Cl | |
| MDL Number | MFCD09607817 |
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₉ClN₂O comprises:
- Carbon (C) : 12 atoms (59.37% by mass).
- Hydrogen (H) : 19 atoms (7.85%).
- Chlorine (Cl) : 1 atom (14.61%).
- Nitrogen (N) : 2 atoms (11.55%).
- Oxygen (O) : 1 atom (6.62%).
Molecular Weight : 242.75 g/mol .
Table 3: Elemental Composition
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 19 | 1.008 | 19.15 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 242.74 |
Properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUXAVWUHNEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671493 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-79-5 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine core substituted with a piperidine moiety. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies demonstrate its antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating significant activity compared to noncancerous human mesenchymal stem cells.
Table 2 summarizes the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 19.9 |
| MDA-MB-231 (Breast) | 75.3 |
| OVCAR-3 (Ovarian) | 45.0 |
These findings highlight the compound's potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Hydrophobic Interactions : The piperidine moiety can form stable hydrophobic interactions with enzyme catalytic pockets.
- π-π Stacking : The pyridine ring can participate in π-π stacking interactions, modulating enzyme or receptor activity.
- Target Engagement : The compound may selectively bind to specific receptors or enzymes, altering their function and influencing cellular pathways involved in proliferation and survival.
Case Studies
Recent studies have focused on optimizing the pharmacological profile of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications to the piperidine structure could enhance antimicrobial potency, suggesting avenues for derivative synthesis aimed at improving efficacy against resistant strains.
- Cancer Cell Line Studies : In vitro studies indicated that combinations of this compound with established chemotherapeutics could lead to synergistic effects, enhancing overall cytotoxicity against cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Structural Analog: 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride
- Molecular Formula : C₁₁H₁₇ClN₂O .
- Key Differences: The substitution pattern differs: The target compound has a piperidin-3-ylmethoxy group (methoxy linker at the 3-position of piperidine), whereas this analog has a piperidin-4-yloxy group (direct oxygen linkage at the 4-position). The 4-yloxy substitution in the analog may restrict conformational freedom .
| Property | Target Compound* | 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl |
|---|---|---|
| Molecular Weight | ~243.7 g/mol (estimated) | 228.72 g/mol |
| Substituent Position | Piperidin-3-ylmethoxy | Piperidin-4-yloxy |
| LogP (Predicted) | ~1.5–2.0 | ~1.0–1.5 |
*Estimated based on structural analogs.
Structural Analog: 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride
- Molecular Formula : C₁₃H₁₅Cl₂F₃N₂O .
- Key Differences: Additional Substituents: This analog includes a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. The chloro group adds electron-withdrawing effects, which may alter reactivity .
| Property | Target Compound | 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(CF₃)pyridine HCl |
|---|---|---|
| Molecular Weight | ~243.7 g/mol | 333.18 g/mol |
| Key Substituents | 5-Methyl | 3-Chloro, 5-CF₃ |
| LogP (Predicted) | ~1.5–2.0 | ~3.0–3.5 |
Structural Analog: 2-(Difluoromethyl)pyridin-4-amine Hydrochloride
- Molecular Formula : C₆H₇ClF₂N₂ .
- Key Differences: Substituent Type: This compound replaces the piperidinylmethoxy group with a difluoromethyl group and includes an amine at the 4-position. Electronic Effects: The difluoromethyl group is strongly electron-withdrawing, which could reduce basicity compared to the target compound’s piperidine moiety.
| Property | Target Compound | 2-(Difluoromethyl)pyridin-4-amine HCl |
|---|---|---|
| Molecular Weight | ~243.7 g/mol | 164.03 g/mol |
| Functional Groups | Piperidinylmethoxy | Difluoromethyl, amine |
| LogP (Predicted) | ~1.5–2.0 | ~0.5–1.0 |
Structural Analog: 2-(Chloromethyl)pyridine Hydrochloride
- Molecular Formula : C₆H₆Cl₂N .
- Key Differences: Reactivity: The chloromethyl group is highly reactive, making this compound prone to nucleophilic substitution reactions. In contrast, the target compound’s methoxy-linked piperidine is more stable.
Discussion of Key Trends
Substituent Position and Linker Effects :
- Piperidine substitution at the 3-position (vs. 4-position) and the presence of a methoxy linker influence conformational flexibility and target binding .
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance lipophilicity but may reduce solubility .
Biological Implications :
- Piperidine-containing compounds are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target compound’s methyl group may optimize bioavailability compared to bulkier substituents .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling piperidin-3-ylmethanol to 5-methyl-2-hydroxypyridine, whereas analogs with halogens (Cl, CF₃) require additional halogenation steps .
Preparation Methods
Preparation of the Pyridine Core with the Methoxy Substituent
- Starting from 5-methyl-2-hydroxypyridine or related derivatives, the hydroxyl group at the 2-position is converted into a leaving group or directly alkylated.
- The piperidin-3-ylmethoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction using protected piperidine derivatives.
Introduction of the Piperidin-3-ylmethoxy Group
- A Mitsunobu reaction is a preferred method for coupling the 5-bromo-6-chloropyridin-3-ol with BOC-protected 4-(hydroxymethyl)piperidine, which facilitates the formation of the piperidinylmethoxy linkage while protecting the amine functionality on the piperidine ring.
- After coupling, selective Suzuki coupling reactions can be performed to further functionalize the pyridine ring if needed.
Protection and Deprotection of Piperidine Amine
- The piperidine nitrogen is often protected with BOC (tert-butoxycarbonyl) groups during the coupling steps to prevent side reactions.
- Deprotection is carried out later under acidic conditions to yield the free amine.
- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability.
Detailed Example Synthesis (Adapted from Related Piperidinylpyridine Syntheses)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-bromo-6-chloropyridin-3-ol + BOC-protected 4-(hydroxymethyl)piperidine, Mitsunobu reaction (PPh3, DEAD, THF, 0°C to r.t.) | Coupling to form BOC-protected 3-(piperidin-4-ylmethoxy)pyridine intermediate | High yield, mild conditions |
| 2 | Suzuki coupling (Pd catalyst, base, aryl boronic acid) | Optional functionalization of pyridine ring at halogen sites | Selectivity controlled by catalyst and conditions |
| 3 | Acidic deprotection (e.g., TFA or HCl in dioxane) | Removal of BOC protecting group to free piperidine amine | Quantitative deprotection |
| 4 | Treatment with HCl gas or HCl solution | Formation of hydrochloride salt of the free amine | Improves compound stability and crystallinity |
Alternative Synthetic Routes and Considerations
- Nucleophilic Substitution: Direct alkylation of 5-methyl-2-chloropyridine with piperidin-3-ylmethanol under basic conditions can be an alternative, although this may require protection of the amine and careful control of reaction conditions to avoid side reactions.
- Lithiation and Coupling: Using lithiation of methyl-substituted pyridine derivatives followed by reaction with piperidine-containing electrophiles can be employed, but often requires cryogenic conditions and careful handling.
- Catalytic Hydrogenation: In some related syntheses, catalytic hydrogenation is used for debenzylation or reduction steps, but for this compound, the Mitsunobu approach with BOC protection is more straightforward.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Starting Materials | 5-methyl-2-hydroxypyridine or 5-bromo-6-chloropyridin-3-ol; BOC-protected 4-(hydroxymethyl)piperidine |
| Key Reactions | Mitsunobu coupling, Suzuki coupling, acid-catalyzed deprotection, salt formation |
| Catalysts/Reagents | Triphenylphosphine, DEAD (diethyl azodicarboxylate), Pd catalyst (for Suzuki), TFA or HCl for deprotection |
| Solvents | THF, toluene, dioxane, methanol, ethyl acetate |
| Temperature Range | 0°C to room temperature for coupling; reflux or mild heating for deprotection |
| Yields | Typically high yields (>80%) reported for coupling and deprotection steps |
| Purification | Column chromatography on silica gel; crystallization of hydrochloride salt |
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Mitsunobu Reaction with BOC-protected piperidine | High selectivity, mild conditions, good for sensitive groups | Requires handling of azodicarboxylates, byproduct removal | 80-95% | Most commonly used for introducing piperidinylmethoxy group |
| Suzuki Coupling (post-Mitsunobu) | Enables further functionalization | Requires Pd catalyst, boronic acid availability | 70-90% | Optional step for diversification |
| Acidic Deprotection (TFA/HCl) | Efficient removal of protecting group | Acid-sensitive groups must be absent | Quantitative | Precedes salt formation |
| Salt Formation with HCl | Enhances stability and solubility | Requires careful control of stoichiometry | Quantitative | Final isolation step |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-hydroxymethylpiperidine and a halogenated pyridine derivative (e.g., 2-chloro-5-methylpyridine) under basic conditions (e.g., NaH or K₂CO₃). Post-reaction treatment with HCl forms the hydrochloride salt. Yield optimization requires controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent side reactions .
- Key Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for pyridine:piperidine), and purification via recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at pyridine C5, piperidinylmethoxy at C2). Expected shifts: pyridine H3 (δ 8.2–8.5 ppm), piperidine H3 (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺: ~267.1 m/z) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect residual solvents .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C under dry conditions to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the piperidine ring conformation influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) to model chair vs. boat conformations of the piperidine ring. Chair conformers stabilize the molecule via reduced steric hindrance, enhancing solubility and receptor binding .
- Solubility Studies : Compare logP values (experimental vs. computational) to assess lipophilicity. Hydrochloride salt formation improves aqueous solubility (>50 mg/mL at pH 7.4) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO-K1) and control for batch-to-buffer variability (e.g., Tris vs. PBS).
- Orthogonal Binding Assays : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target affinity. Discrepancies may arise from off-target interactions or salt-form differences .
Q. How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridine C4 to reduce CYP450-mediated oxidation.
- Prodrug Approaches : Mask the piperidine nitrogen with acetyl or Boc groups to improve oral bioavailability .
Q. What computational tools predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against 5-HT₃ or σ₁ receptors. Prioritize residues critical for hydrogen bonding (e.g., Asp155 in 5-HT₃R) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
